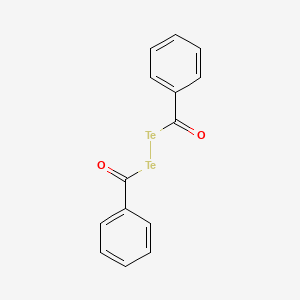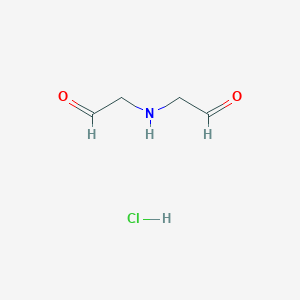
2-(2-Oxoethylamino)acetaldehyde;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxoethylamino)acetaldehyde;hydrochloride is a chemical compound with the molecular formula C₄H₈ClNO₂ and a molecular weight of 137.56500 g/mol . It is also known by its synonym, Acetaldehyde,2,2’-iminobis-,hydrochloride . This compound is characterized by the presence of an aldehyde group and an amino group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxoethylamino)acetaldehyde;hydrochloride typically involves the reaction of acetaldehyde with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt . The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of acetaldehyde and ethylenediamine to a reactor, with hydrochloric acid being added to maintain the pH and promote the formation of the hydrochloride salt. The product is then purified through crystallization and filtration .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Oxoethylamino)acetaldehyde;hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and primary amines are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted amines.
Aplicaciones Científicas De Investigación
2-(2-Oxoethylamino)acetaldehyde;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes and amines.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Oxoethylamino)acetaldehyde;hydrochloride involves its interaction with nucleophiles and electrophiles due to the presence of both aldehyde and amino functional groups. The aldehyde group can form Schiff bases with amines, while the amino group can undergo nucleophilic substitution reactions. These interactions are crucial in various biochemical pathways and synthetic processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Oxoethylamino)acetaldehyde: Similar structure but without the hydrochloride salt.
Acetaldehyde: Lacks the amino group.
Ethylenediamine: Contains two amino groups but no aldehyde group.
Uniqueness
2-(2-Oxoethylamino)acetaldehyde;hydrochloride is unique due to the presence of both aldehyde and amino groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in synthetic chemistry and various industrial applications .
Propiedades
Número CAS |
112391-14-7 |
|---|---|
Fórmula molecular |
C4H8ClNO2 |
Peso molecular |
137.56 g/mol |
Nombre IUPAC |
2-(2-oxoethylamino)acetaldehyde;hydrochloride |
InChI |
InChI=1S/C4H7NO2.ClH/c6-3-1-5-2-4-7;/h3-5H,1-2H2;1H |
Clave InChI |
NOYGUEKGHGBOTA-UHFFFAOYSA-N |
SMILES canónico |
C(C=O)NCC=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene)](/img/structure/B14306192.png)
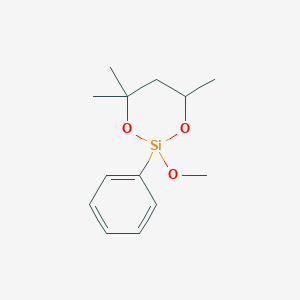

![2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione](/img/structure/B14306200.png)

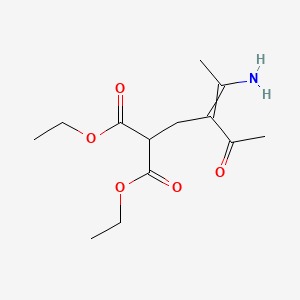


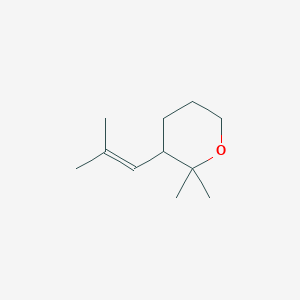
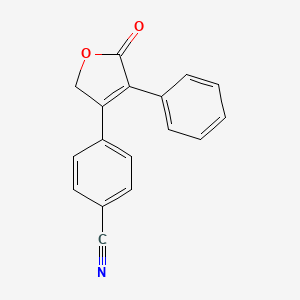

![6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14306250.png)
